N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8480692
InChI: InChI=1S/C18H19ClN2O3S/c19-15-7-9-16(10-8-15)20-18(22)14-5-4-6-17(13-14)25(23,24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2,(H,20,22)
SMILES: C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl
Molecular Formula: C18H19ClN2O3S
Molecular Weight: 378.9 g/mol

N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide

CAS No.:

Cat. No.: VC8480692

Molecular Formula: C18H19ClN2O3S

Molecular Weight: 378.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide -

Specification

Molecular Formula C18H19ClN2O3S
Molecular Weight 378.9 g/mol
IUPAC Name N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide
Standard InChI InChI=1S/C18H19ClN2O3S/c19-15-7-9-16(10-8-15)20-18(22)14-5-4-6-17(13-14)25(23,24)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2,(H,20,22)
Standard InChI Key JBGBKLSCNYIGDM-UHFFFAOYSA-N
SMILES C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl
Canonical SMILES C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl

Introduction

N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of sulfonamides and benzamides, featuring a sulfonamide functional group, which is crucial in drug design due to its ability to interact with various biological targets. The presence of a piperidine ring further enhances its pharmacological properties, making it a subject of interest in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide involves its interaction with specific biological targets, such as enzymes or receptors. The compound's structure facilitates electron transfer reactions and enhances binding through hydrogen bonding and hydrophobic interactions, modulating the activity of target molecules and leading to various biological effects relevant in pharmacotherapy.

Potential Applications

N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide has several potential applications in medicinal chemistry and pharmacology. Its sulfonamide and benzamide functionalities make it a candidate for developing new therapeutic agents, particularly in areas where interactions with enzymes or receptors are crucial.

Comparison with Similar Compounds

CompoundKey FeaturesPotential Applications
N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamideSulfonamide and benzamide functionalities, piperidine ringMedicinal chemistry, pharmacology
4-chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamidePiperidine ring, sulfonyl group, oxolane moietyNeuropharmacology, anti-inflammatory agents
N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamidesModulates protein kinase activityTreatment of degenerative joint disorders, inflammatory processes

Synthesis and Characterization

The synthesis of N-(4-chlorophenyl)-3-piperidin-1-ylsulfonylbenzamide involves several key steps, including the introduction of various functional groups. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are used to monitor reaction progress and confirm product formation.

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